molecular formula C12H8Cl2N2O2 B501118 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide CAS No. 153144-00-4

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Cat. No.: B501118
CAS No.: 153144-00-4
M. Wt: 283.11g/mol
InChI Key: VJPJEZLLZKCBCL-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O2 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoic acid. This intermediate is then reacted with nicotinamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide

Uniqueness

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is unique due to its nicotinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity to certain enzymes and possess unique pharmacological effects .

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPJEZLLZKCBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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